Lipophilicity Divergence: Enhanced Membrane Permeability Potential vs. Gefitinib
The computed lipophilicity of N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide (XLogP3-AA = 5.2) is 1.5 log units higher than that of the clinical EGFR inhibitor gefitinib (XLogP3-AA = 3.7), indicating significantly greater membrane partitioning potential [1][2]. This difference is driven by the replacement of gefitinib's morpholino-propoxy side chain with an N-butyl-N-methyl acetamide moiety at the 2-position. Such a lipophilicity shift can be advantageous for crossing the blood-brain barrier or targeting intracellular compartments with limited accessibility, but may also reduce aqueous solubility and increase plasma protein binding, necessitating careful formulation strategies.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.2 |
| Comparator Or Baseline | Gefitinib (ZD1839): XLogP3-AA = 3.7 |
| Quantified Difference | ΔXLogP3-AA = +1.5 log units (target compound is ~32-fold more lipophilic by partition coefficient ratio) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
This quantitative lipophilicity differential informs selection of this compound over gefitinib for applications requiring higher membrane permeability, such as CNS-targeted probe development or intracellular target engagement studies, while also flagging the need for solubility-enabling formulations that would not apply to the more hydrophilic comparator.
- [1] PubChem Compound Summary for CID 4301492, N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide. National Center for Biotechnology Information. Retrieved May 9, 2026. View Source
- [2] PubChem Compound Summary for CID 123631, Gefitinib. National Center for Biotechnology Information. Retrieved May 9, 2026. View Source
